(5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone
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Overview
Description
(5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C17H18N2O2. It is characterized by the presence of a pyridine ring substituted with a methyl group and a morpholine ring, along with a phenyl group attached to a methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone typically involves the reaction of 5-methyl-6-morpholinopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol
- (5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methane
- (5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanoic acid
Uniqueness
(5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the phenyl group attached to the methanone moiety allows for versatile chemical reactivity and potential interactions with biological targets .
Properties
Molecular Formula |
C17H18N2O2 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
(5-methyl-6-morpholin-4-ylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C17H18N2O2/c1-13-11-15(16(20)14-5-3-2-4-6-14)12-18-17(13)19-7-9-21-10-8-19/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
RDJHOSBGQNUGHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCOCC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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